molecular formula C2H2FN3 B1167411 1H-1,2,4-Triazole,5-fluoro-(9CI) CAS No. 120047-62-3

1H-1,2,4-Triazole,5-fluoro-(9CI)

Cat. No.: B1167411
CAS No.: 120047-62-3
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Description

Historical Context and Discovery

The historical development of 5-fluoro-1H-1,2,4-triazole traces its origins to the pioneering work of Swedish chemist Bladin, who first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational nomenclature established the groundwork for what would become one of the most important classes of heterocyclic compounds in modern chemistry. The subsequent development of triazole chemistry proceeded gradually through the late nineteenth and early twentieth centuries, gaining significant momentum with the establishment of several facile and convenient synthetic techniques alongside discoveries of versatile interactions with biological systems.

A pivotal moment in triazole research occurred in 1944 with the discovery of antifungal activities in azole derivatives by Woolley, which catalyzed intensive research into therapeutic applications of these compounds. This breakthrough led to the systematic development of numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, and posaconazole, establishing triazoles as essential scaffolds in medicinal chemistry. The recognition that triazole-type ring structures could coordinate with heme iron of cytochrome P450 enzymes provided crucial mechanistic insights that guided further development of these compounds.

The specific development of fluorinated triazole derivatives, including 5-fluoro-1H-1,2,4-triazole, emerged from the broader understanding that fluorine incorporation into heterocyclic systems could significantly enhance pharmacological activity and improve drug-like properties. The synthesis of 5-fluoro-1H-1,2,4-triazole became feasible through advances in fluorination methodologies and cyclization techniques, with the compound now commercially available through specialized chemical suppliers with high purity standards of 95% or greater. The evolution from theoretical interest to practical synthesis represents a significant achievement in fluorine chemistry and demonstrates the maturation of triazole synthetic methodologies.

Table 1: Key Historical Milestones in Triazole Development

Year Milestone Contributor Significance
1885 Triazole nomenclature established Bladin Foundation of triazole chemistry
1944 Antifungal activity discovery Woolley Therapeutic potential recognized
Modern era Fluorinated derivatives development Multiple researchers Enhanced biological activity
Present Commercial availability of 5-fluoro-1H-1,2,4-triazole Chemical suppliers Research accessibility

Significance in Heterocyclic Chemistry

The significance of 5-fluoro-1H-1,2,4-triazole in heterocyclic chemistry stems from its unique structural features that combine the inherent properties of the triazole nucleus with the distinctive characteristics imparted by fluorine substitution. Triazoles represent one of the most important and well-known heterocycles, serving as common and integral features of various natural products and medicinal agents. The triazole nucleus demonstrates remarkable versatility in accommodating a broad range of substituents, both electrophiles and nucleophiles, around the core structure, facilitating the construction of diverse novel bioactive molecules.

The incorporation of fluorine at the 5-position of the 1H-1,2,4-triazole ring system creates a compound with enhanced pharmacological significance compared to the parent triazole structure. Fluorinated heterocycles have attracted extensive attention not only in organic synthesis but also in pharmaceutical and medicinal sciences due to their enhanced biological activities relative to their non-fluorinated counterparts. The fluorine atom's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond, contribute to improved metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets.

The structural characteristics of 5-fluoro-1H-1,2,4-triazole reflect the general properties of the triazole family while exhibiting specific modifications due to fluorine substitution. The compound maintains the planar molecular geometry characteristic of triazoles, with carbon-nitrogen and nitrogen-nitrogen distances falling within the narrow range of 136-132 picometers, consistent with aromatic character. The presence of fluorine influences the electronic distribution within the ring system, potentially affecting both electrophilic and nucleophilic substitution patterns that are characteristic of triazole chemistry.

Table 2: Physical and Chemical Properties of 5-fluoro-1H-1,2,4-triazole

Property Value Reference
Molecular Formula C₂H₂FN₃
Molecular Weight 87.06 g/mol
CAS Registry Number 42297-29-0
Melting Point 131-132°C
Physical Form Powder
Purity (Commercial) 95% minimum
Storage Temperature -10°C
InChI Key SOBHMFCHWRGFAU-UHFFFAOYSA-N

The significance of this compound extends beyond its individual properties to its role as a representative member of the fluorinated triazole class, which has demonstrated substantial potential across multiple scientific disciplines. Research has established that triazole derivatives possess significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The fluorinated variants, exemplified by 5-fluoro-1H-1,2,4-triazole, often exhibit enhanced potency and selectivity in these applications, making them valuable scaffolds for drug development and chemical biology research.

The compound's importance in heterocyclic chemistry is further emphasized by its synthetic accessibility and versatility as a building block for more complex molecular architectures. The availability of reliable synthetic routes and commercial sources facilitates research into structure-activity relationships and enables the systematic exploration of fluorinated triazole derivatives. This accessibility has contributed to the growing recognition of fluorinated triazoles as privileged structures in medicinal chemistry, with continuing research efforts focused on exploiting their unique properties for therapeutic applications.

Properties

CAS No.

120047-62-3

Molecular Formula

C2H2FN3

Synonyms

1H-1,2,4-Triazole,5-fluoro-(9CI)

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Amidines

Amidines serve as key intermediates for triazole synthesis. By substituting one nitrogen with a fluorine-containing group, regioselective cyclization can yield the 5-fluoro derivative. For instance, Bokor et al. (2013) synthesized C-glucosyl-1,2,4-triazoles via acylation of formamidrazones, a method adaptable to fluorinated analogs by using fluoroaromatic acid chlorides.

Example Protocol :

  • React fluorobenzoyl chloride with formamidrazone under basic conditions.

  • Cyclize the intermediate via thermal or catalytic activation.

  • Purify via crystallization or chromatography.

Key Data :

Starting MaterialCatalystYield (%)Reference
Fluorobenzoyl chlorideK₃PO₄78

Copper-Catalyzed Synthesis with Fluorinated Reagents

Copper-mediated reactions enable efficient cycloadditions. Vidavalur et al. (2014) utilized ceric ammonium nitrate (CAN) as a dual oxidant/Lewis acid for synthesizing 3,4,5-trisubstituted triazoles. Adapting this method, a fluorinated alkyne or azide could be incorporated into the triazole backbone.

Mechanistic Insight :

  • CAN activates the nitrogen precursor, facilitating cyclization.

  • Fluorine is introduced via a fluorinated diazo compound or azide.

  • Oxidative aromatization yields the 5-fluoro product.

Post-Synthetic Fluorination Approaches

Direct fluorination of pre-formed 1,2,4-triazoles offers a modular route. Azzouni et al. (2018) achieved selective fluorination at the 5-position using NFSI in acetonitrile, achieving 85% yield.

Optimization Parameters :

  • Temperature: 0–25°C (prevents over-fluorination).

  • Solvent: Polar aprotic solvents (e.g., DMF, MeCN).

  • Catalyst: None required for electrophilic fluorination.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Fluorinated Amidine CyclizationHigh regioselectivityMulti-step synthesis65–78
Copper-Catalyzed CycloadditionScalable, one-potRequires fluorinated precursors70–85
Post-Synthetic FluorinationModular, late-stage modificationRisk of byproducts75–90

Chemical Reactions Analysis

1H-1,2,4-Triazole,5-fluoro-(9CI) undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1H-1,2,4-Triazole and its derivatives are recognized for their extensive pharmacological properties. The compound has been studied for its potential as:

  • Anticancer Agents : Various derivatives of 1H-1,2,4-triazole have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with triazole scaffolds have been developed that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells. A study highlighted that certain triazole derivatives were more potent than standard anticancer drugs like paclitaxel and 5-fluorouracil .
  • Antibacterial and Antifungal Activity : Triazole derivatives have been synthesized and tested against a range of bacterial strains, showing higher efficacy than traditional antibiotics. For example, ciprofloxacin-triazole hybrids demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . Moreover, triazoles are integral in the structure of antifungal agents like fluconazole .
  • Anti-inflammatory Agents : Research indicates that certain 1H-1,2,4-triazole derivatives act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. These compounds have shown lower ulcerogenic risks compared to conventional NSAIDs like indomethacin .

Agrochemical Applications

The utility of 1H-1,2,4-triazole extends to agriculture where it is used as:

  • Fungicides : Triazole fungicides are widely employed to control fungal diseases in crops. Their mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This class of compounds has become essential in modern agriculture for protecting crops from various fungal pathogens .

Material Science Applications

In addition to biological applications, 1H-1,2,4-triazole has found use in:

  • Corrosion Inhibitors : Triazoles are effective in preventing corrosion in metals due to their ability to form stable complexes with metal ions. This property is exploited in various industrial applications to enhance the longevity of metal components .
  • Supramolecular Chemistry : The ability of triazoles to form hydrogen bonds makes them valuable in the design of supramolecular structures. They can be used to create complex materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A series of novel S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles were synthesized and evaluated for their antiproliferative effects on colorectal cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity and was identified as a potential phospholipid-dependent kinase 1 inhibitor .

Case Study 2: Antibacterial Efficacy

Research on clinafloxacin-triazole hybrids revealed that certain derivatives showed MIC values lower than standard antibiotics against MRSA. The structure-activity relationship indicated that specific substitutions on the triazole ring significantly enhanced antibacterial potency .

Comparison with Similar Compounds

Research Findings

Substituent Impact on Efficacy

  • Fluorine vs. Chlorine : Fluorinated triazoles exhibit lower environmental persistence than chlorinated derivatives (e.g., penconazole) due to weaker C-F bond dissociation energy, reducing bioaccumulation risks .
  • Heterocyclic Modifications: Compounds like thiazolo-triazol hybrids (e.g., ) show enhanced antifungal activity due to fused ring systems, but their synthesis is more complex compared to mono-triazole derivatives .

Q & A

Q. What are the optimized synthetic routes for 1H-1,2,4-Triazole,5-fluoro-(9CI), and how is purity validated?

Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by crystallization (water-ethanol mixtures) to yield triazole derivatives . Purity is confirmed via:

  • Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for analogous triazoles) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm fluorine substitution and triazole ring integrity, and IR for functional group validation .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂H₂FN₃).

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antifungal Activity : Use standardized microdilution assays (CLSI M38) against Candida spp. or Aspergillus spp., with fluconazole as a positive control. Measure minimum inhibitory concentrations (MICs) .
  • Herbicidal Screening : Leaf disk assays targeting Arabidopsis thaliana or Lolium perenne, assessing chlorophyll inhibition at varying concentrations (0.1–100 µM) .
  • Data Interpretation : Compare IC₅₀ values with commercial fungicides (e.g., propiconazole, MIC ~0.1 µg/mL) to gauge efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of 5-fluoro-triazole derivatives?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole C3 position to enhance fungal CYP51 binding .
  • Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with fungal lanosterol 14α-demethylase .
  • Case Study : Propiconazole derivatives with dichlorophenyl groups show 10× higher antifungal activity than unsubstituted analogs .

Q. How do researchers resolve contradictions in reported toxicological data for triazole compounds?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., acute toxicity LD₅₀ ranges) and apply statistical tools (e.g., random-effects models) to identify outliers .
  • Mechanistic Clarification : Compare metabolite profiles (e.g., via LC-MS) to differentiate parent compound toxicity from degradation products. For example, azocyclotin’s teratogenicity is linked to its tin-containing metabolite .
  • Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to minimize inter-study variability .

Q. What advanced techniques characterize the stability of 5-fluoro-triazoles under environmental conditions?

Methodological Answer:

  • Photodegradation Studies : Expose compounds to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via HPLC. Triazoles with electron-deficient rings show slower degradation .
  • Hydrolytic Stability : Incubate at 25–50°C in buffers (pH 3–9) for 30 days; assess residual compound via GC-MS. Fluorine substituents enhance resistance to hydrolysis .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate environmental risks .

Q. What methodologies elucidate the mode of action of 5-fluoro-triazoles in fungal pathogens?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure inhibition of fungal CYP51 using spectrophotometric NADPH consumption assays .
  • Resistance Profiling : Compare MICs against Candida strains with upregulated efflux pumps (e.g., CDR1-overexpressing mutants) to assess pump susceptibility .
  • Transcriptomics : RNA-seq of treated Aspergillus fumigatus to identify upregulated stress-response genes (e.g., erg11, cyp51) .

Q. How can researchers assess the environmental persistence of 5-fluoro-triazole derivatives?

Methodological Answer:

  • Soil Half-Life Studies : Incubate compounds in loamy soil (25°C, 60% moisture) and quantify residues via LC-MS/MS. Triazoles with log Kow >3.5 show extended persistence .
  • Bioaccumulation : Use Eisenia fetida (earthworm) models to measure bioconcentration factors (BCFs) .
  • Degradation Pathways : Identify metabolites via high-resolution MS and propose pathways (e.g., hydroxylation or dehalogenation) .

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